2'-O-Methylcytidine (Cm) is a modified ribonucleoside commonly found in various RNA species, including tRNA, rRNA, mRNA, and 5S rRNA. [, , , , , , , , , , , , , ] It is classified as a modified pyrimidine ribonucleoside, featuring a methyl group attached to the 2'-oxygen of the ribose sugar. [] 2'-O-Methylcytidine is a vital component of the epitranscriptome, playing a significant role in modulating RNA structure, stability, and function. [, ]
2'-O-Methylcytidine is a naturally occurring nucleoside derivative of cytidine, where a methyl group is added to the oxygen atom at the 2' position of the ribose sugar. It is classified as an O-methylated nucleoside and is often found in the RNA of certain viruses. Its chemical formula is with a molecular weight of approximately 243.25 g/mol .
The synthesis of 2'-O-Methylcytidine can be achieved through various methods:
The molecular structure of 2'-O-Methylcytidine has been elucidated through X-ray diffraction analysis, revealing its conformation and spatial arrangement. The compound consists of a pyrimidine base (cytosine) attached to a ribose sugar that has a methoxy group at the 2' position. Key structural features include:
2'-O-Methylcytidine participates in several important chemical reactions:
The mechanism of action of 2'-O-Methylcytidine primarily revolves around its incorporation into RNA molecules. When included in RNA sequences, it alters the structural dynamics and stability of the RNA:
This modification is particularly beneficial in antiviral therapies where stability against nucleases is critical .
2'-O-Methylcytidine has several important scientific applications:
2'-O-Methylcytidine features a cytosine base linked via a β-N₁-glycosidic bond to a ribose sugar modified at the 2'-position with a methyl ether group (Fig. 1A). This methylation converts the 2'-hydroxyl (-OH) into a methoxy (-OCH₃) moiety, eliminating the hydrogen-bonding capability at this site. The methyl group induces a C3'-endo sugar pucker conformation, mimicking the structure of 2'-deoxyribonucleotides. This conformation enhances RNA duplex stability by pre-organizing the sugar for A-form helix geometry and reduces the molecule’s susceptibility to ribonucleases by sterically hindering nucleophilic attack at the adjacent phosphodiester bond [1] [7].
The methyl group’s electron-donating effect slightly elevates the pKa of the cytosine N3 atom, influencing base-pairing fidelity. Unlike canonical cytidine, 2'-O-methylcytidine exhibits restricted glycosidic bond rotation (syn/anti equilibrium), favoring the anti conformation in helical contexts. This modification also increases lipophilicity, quantified by a 0.8–1.2 logP unit rise compared to unmodified cytidine [3] [8].
Table 1: Physicochemical Properties of 2'-O-Methylcytidine vs. Cytidine
Property | 2'-O-Methylcytidine | Cytidine |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃O₅ | C₉H₁₃N₃O₅ |
Molecular Weight (g/mol) | 257.25 | 243.22 |
logP (Octanol-Water) | -1.2 | -2.0 |
Sugar Pucker Preference | C3'-endo | C2'-endo/C3'-endo |
Nuclease Resistance | High | Low |
Synthetic routes to 2'-O-methylcytidine typically involve regioselective methylation of cytidine precursors. A common strategy employs:
2'-O-Methylcytidine was first isolated from Escherichia coli ribosomal RNA in the 1960s, alongside other methylated nucleosides. Early chromatographic studies by Hall, Szybalski, and others identified it as a constituent of rRNA, tRNA, and snRNA, though its functional significance remained obscure. The 1970s–1980s saw advancements in mapping techniques (e.g., radiolabeling and partial hydrolysis), which revealed conserved 2'-O-methylcytidine sites in eukaryotic rRNA, hinting at roles in ribosome assembly [7].
The molecule gained therapeutic prominence in the early 2000s with the development of valopicitabine (NM283), a 3′-O-valinyl ester prodrug of 2'-β-methylcytidine (Fig. 1B). Designed by Idenix Pharmaceuticals as a hepatitis C virus (HCV) inhibitor, valopicitabine functioned as a chain-terminating substrate for the viral RNA-dependent RNA polymerase (NS5B). In Phase II trials (2004–2006), it reduced viral loads by up to 1.21 log₁₀ IU/mL but was discontinued due to dose-limiting gastrointestinal toxicity (nausea, vomiting) [1] [10].
This setback spurred research into:
Table 2: Evolution of 2'-O-Methylcytidine-Based Antiviral Candidates
Compound | Developer | Target | Outcome | Key Advancement |
---|---|---|---|---|
Valopicitabine (NM283) | Idenix | HCV NS5B | Phase II (discontinued, GI toxicity) | First orally bioavailable prodrug |
R1626 | Roche | HCV NS5B | Phase II (discontinued, lymphopenia) | 4'-Azido modification |
R7128 | Pharmasset | HCV NS5B | Phase II (superseded by sofosbuvir) | Combined with protease inhibitors |
Sofosbuvir* | Gilead | HCV NS5B | Approved (2013) | 2'-F-2'-C-methyluridine prodrug |
*Sofosbuvir is structurally distinct but evolved from 2'-C-methyl chemical lineage.
In epitranscriptomics, 2'-O-methylcytidine (abbreviated Nm or Cm) is a post-transcriptional modification critical for RNA function across species. It is installed by stand-alone methyltransferases (e.g., fibrillarin in complex with C/D-box snoRNAs) or writer enzymes like Trm4 in yeast. The modification occurs co-transcriptionally or during RNA maturation and is irreversible, lacking known eraser enzymes [2] [7].
Functional Roles:
Detection and Profiling:
Advanced methods for mapping 2'-O-methylcytidine include:
Table 3: Biological Functions of 2'-O-Methylcytidine in Select RNA Types
RNA Class | Example Modification Site | Functional Impact |
---|---|---|
18S rRNA | Human C454 | Ribosome assembly; translational accuracy |
tRNAᴾʰᵉ | Cytidine 56 | Prevents misfolding; ensures codon recognition |
snRNA | U2 (position 30) | Spliceosome assembly; pre-mRNA splicing efficiency |
Viral RNA | SARS-CoV-2 5'-cap | Immune evasion by mimicking host mRNA |
Dysregulation of 2'-O-methylation correlates with human diseases. Reduced Cm levels in tRNA are observed in cancers, potentially linked to proteostatic stress. Mutations in WBSCR22, encoding a 2'-O-methyltransferase, associate with Williams-Beuren syndrome, implicating defective ribosome maturation in neurodevelopmental disorders [2]. These insights position 2'-O-methylcytidine as both a biomarker and a target for RNA-centric therapeutics.
Figure 1: Structural and Historical Highlights
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7